2,3-Dimethylbutane (CAS: 79-29-8) is a doubly branched-chain structural isomer of hexane, characterized by the formula C6H14. [4, 5] It is a colorless, volatile liquid used as a high-octane component in fuels and as a reagent or solvent in organic synthesis. [2, 3] Its specific branching pattern distinguishes its physicochemical properties, such as boiling point and octane rating, from other hexane isomers like n-hexane and 2,2-dimethylbutane, making it non-interchangeable for performance-critical applications.
While all hexane isomers share the molecular formula C6H14, their structural arrangements result in critical differences in performance-defining properties. Substituting 2,3-dimethylbutane with its linear isomer, n-hexane, or its more branched isomer, 2,2-dimethylbutane (neohexane), leads to significant, often unacceptable, changes in combustion efficiency (octane number) and processability (boiling point). [12, 14] For applications in performance fuel blending or as a process solvent where a specific evaporation rate is required, the unique combination of high branching and molecular symmetry in 2,3-dimethylbutane makes it a specific, non-interchangeable material choice.
2,3-Dimethylbutane exhibits one of the highest Research Octane Numbers (RON) among all C6 isomers, a key metric for resistance to engine knocking. [12] Its RON of ~103.1-104.3 significantly surpasses that of the linear n-hexane (RON 25) and even exceeds the highly-branched 2,2-dimethylbutane (RON 91.8-93.4). [12, 22] This makes it a premium component for enhancing the performance of high-octane gasoline. [23]
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | 103.1 - 104.3 |
| Comparator Or Baseline | n-hexane: 25; 2,2-dimethylbutane: 91.8 - 93.4 |
| Quantified Difference | >4x higher than n-hexane; ~11-13% higher than 2,2-dimethylbutane |
| Conditions | Standardized Cooperative Fuel Research (CFR) engine test (ASTM D2699). |
For fuel formulators, this higher RON allows for the production of higher-performance fuels or requires a lower blend volume to achieve a target octane rating, impacting formulation cost and efficiency.
The boiling point of 2,3-dimethylbutane (57.9 °C) is distinctly positioned between its isomers 2,2-dimethylbutane (49.7 °C) and n-hexane (68.7 °C). [4, 8] This specific volatility is critical in solvent applications where a defined evaporation rate is necessary for process control, such as in coatings, adhesives, or extraction processes. Unlike its isomers, it provides a balance between rapid evaporation and sufficient working time.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 57.9 °C |
| Comparator Or Baseline | 2,2-dimethylbutane: 49.7 °C; n-hexane: 68.7 °C |
| Quantified Difference | 8.2 °C higher than 2,2-dimethylbutane; 10.8 °C lower than n-hexane |
| Conditions | Standard atmospheric pressure (1 atm). |
This property allows for precise tuning of drying times and solvent removal in manufacturing processes, a capability not offered by the faster-evaporating 2,2-dimethylbutane or the slower-evaporating n-hexane.
The branching structure of 2,3-dimethylbutane results in different intermolecular forces compared to its linear isomer, n-hexane, leading to distinct fluid properties. While comprehensive viscosity data for 2,3-dimethylbutane is sparse, the trend among hexane isomers shows that increased branching generally leads to lower viscosity. For comparison, n-hexane has a dynamic viscosity of 0.300 mPa·s at 25 °C. [15] The lower viscosity typical of branched alkanes can be advantageous in applications requiring low flow resistance or rapid wetting of surfaces.
| Evidence Dimension | Dynamic Viscosity (mPa·s at 25 °C) |
| Target Compound Data | Lower than n-hexane (class-level trend) |
| Comparator Or Baseline | n-hexane: 0.300 mPa·s |
| Quantified Difference | Not specified, but expected to be lower based on structural trends. |
| Conditions | Measurement at 25 °C. |
In formulations or as a process medium, lower viscosity reduces pumping energy requirements and can improve the performance of sprays or coatings by enabling finer atomization.
Due to its exceptionally high Research Octane Number (RON) of over 103, 2,3-dimethylbutane is a preferred choice for elevating the anti-knock properties of gasoline. It is used as a high-purity additive to formulate premium and racing fuels where maximum resistance to premature detonation is required for high-compression engines. [12, 23]
The specific boiling point of 57.9 °C makes 2,3-dimethylbutane suitable as a specialty solvent in applications requiring a faster evaporation rate than n-hexane but slower than neohexane. This is valuable in the manufacturing of adhesives, coatings, and in extraction processes where precise control over drying time is essential for product quality. [4]
The unique symmetrical structure of 2,3-dimethylbutane makes it a useful starting material in organic synthesis. For example, it can be a precursor for producing 2,3-dimethylbutane-2,3-diol (pinacol), an important intermediate for rubber synthesis and other specialty chemicals. [20, 26]
Flammable;Irritant;Health Hazard;Environmental Hazard